molecular formula C6H9O3S- B1262595 5-Methylthio-2-oxopentanoate

5-Methylthio-2-oxopentanoate

Cat. No. B1262595
M. Wt: 161.2 g/mol
InChI Key: MPJMAJLPWRBNBU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-methylthio-2-oxopentanoate is conjugate base of 5-methylthio-2-oxopentanoic acid. It is a conjugate base of a 5-methylthio-2-oxopentanoic acid.

Scientific Research Applications

1. Synthesis of Functionalized Compounds

5-Methylthio-2-oxopentanoate and its derivatives play a significant role in the synthesis of various functionalized compounds. For instance, Kumar et al. (2013) demonstrated a method to synthesize 5-cyano-4-methylthio-6-oxo-1,6-dihydropyridine-3-carboxylates, highlighting the utility of 5-Methylthio-2-oxopentanoate in organic synthesis (Kumar, Thakur, Margal, & Thomas, 2013).

2. Material Science and Membrane Fabrication

In material science, especially in membrane fabrication, 5-Methylthio-2-oxopentanoate derivatives have been utilized. Hassankiadeh et al. (2015) used Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate for the preparation of poly(vinylidine fluoride) (PVDF) hollow fiber membranes, demonstrating its application in advanced material development (Hassankiadeh et al., 2015).

3. Biochemical Pathways and Enzymatic Studies

In the field of biochemistry, 5-Methylthio-2-oxopentanoate is significant in studying enzymatic pathways and reactions. Myers et al. (1993) described its role in the methionine salvage pathway of Klebsiella pneumoniae, providing insights into metabolic processes in bacteria (Myers, Wray, Fish, & Abeles, 1993).

4. Pharmaceutical Applications

In pharmaceutical research, 5-Methylthio-2-oxopentanoate derivatives are used in drug development and synthesis. For example, Dirschka et al. (2012) explored its application in the treatment of actinic keratosis using photodynamic therapy (Dirschka et al., 2012).

5. Alternative Solvent Research

Research into alternative solvents for chemical processes has also benefited from 5-Methylthio-2-oxopentanoate derivatives. Randová et al. (2016) conducted a study on the properties of Rhodiasolv®Polarclean, which contains 5-Methylthio-2-oxopentanoate, highlighting its potential as a green solvent (Randová et al., 2016).

6. Electrosynthesis

Electrosynthesis techniques involving 5-Methylthio-2-oxopentanoate have been studied to develop new chemical processes. Konarev et al. (2007) examined the electroreduction of methyl 5-nitro-4-oxopentanate, a derivative, demonstrating its application in synthesizing amino acids (Konarev, Lukyanets, & Negrimovskii, 2007).

properties

Product Name

5-Methylthio-2-oxopentanoate

Molecular Formula

C6H9O3S-

Molecular Weight

161.2 g/mol

IUPAC Name

5-methylsulfanyl-2-oxopentanoate

InChI

InChI=1S/C6H10O3S/c1-10-4-2-3-5(7)6(8)9/h2-4H2,1H3,(H,8,9)/p-1

InChI Key

MPJMAJLPWRBNBU-UHFFFAOYSA-M

Canonical SMILES

CSCCCC(=O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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